Saccharin Scaffold Serine Protease Inhibition: Tryptase Potency Baseline from the 1,2-Benzisothiazol-3-one 1,1-Dioxide Class
The 1,2-benzisothiazol-3-one 1,1-dioxide scaffold — the core of CAS 452935-77-2 — has been validated as a mechanism-based inhibitor scaffold for human mast cell tryptase. Combrink et al. (1998) established an SAR series demonstrating IC50 values from 0.064 µM to 0.85 µM for optimized analogs. The lead compound 7n ((1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate) achieved IC50 = 0.064 µM with steady-state Ki* = 52 nM and 40-fold selectivity over elastase and 100-fold over trypsin [1]. While CAS 452935-77-2 has not been directly tested in this assay, the shared saccharin-dioxide core confers the potential for time-dependent, mechanism-based serine protease inhibition — a modality absent in simple benzothiazole acetamides lacking the 1,1-dioxide functionality.
| Evidence Dimension | Serine protease inhibition (human mast cell tryptase) |
|---|---|
| Target Compound Data | Not directly tested in published tryptase assays |
| Comparator Or Baseline | Compound 7n: IC50 = 0.064 µM, Ki* (steady-state) = 52 nM; Compound 7d: IC50 = 0.10 µM, Ki* = 60 nM; Compound 7b: IC50 = 0.85 µM, Ki* = 396 nM (all contain the same saccharin 1,1-dioxide scaffold as CAS 452935-77-2) |
| Quantified Difference | Scaffold-class potential for sub-µM to low-nM tryptase inhibition, contingent on side-chain optimization; selectivity window of 40-100× over related serine proteases |
| Conditions | In vitro enzymatic assay; recombinant human mast cell tryptase; time-dependent inhibition kinetics; selectivity panel including elastase, trypsin, thrombin, plasmin, t-PA, urokinase, factor Xa |
Why This Matters
A buyer evaluating CAS 452935-77-2 for serine protease screening can expect the 1,1-dioxide moiety to confer mechanism-based inhibition potential absent in non-dioxide benzothiazole analogs, though the specific potency will depend on the naphthalen-1-yl acetamide side chain's fit within the target active site.
- [1] Combrink KD, Gülgeze HB, Meanwell NA, et al. 1,2-Benzisothiazol-3-one 1,1-Dioxide Inhibitors of Human Mast Cell Tryptase. Journal of Medicinal Chemistry. 1998;41(24):4854-4860. doi:10.1021/jm9804580. View Source
